molecular formula C14H17NO4S2 B2955069 N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide CAS No. 1384575-13-6

N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide

Cat. No. B2955069
CAS RN: 1384575-13-6
M. Wt: 327.41
InChI Key: ZVYKUSBJBUCCGY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Cyclization and Reactivity Studies

  • Cyclization and Reactivity of Cyclopropyl Compounds : Studies on the formation and reactions of various cyclopropyl compounds, such as cyclohepta[b][1,4]benzothiazines, offer insights into the chemical behavior and potential applications of cyclopropyl derivatives. For example, the cyclization of 2-(o-aminophenylthio)tropone in dilute methanolic HCl to afford benzothiazine derivatives indicates the potential for cyclopropyl compounds to undergo interesting ring transformations under specific conditions (Shindo, Ishikawa, & Nozoe, 1985).

Synthetic Utility in Amino Acid Derivatives

  • Synthesis of Cyclopropyl Amino Acids : The utility of cyclopropyl compounds in synthesizing amino acid derivatives has been demonstrated. For instance, the behavior of methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate with stabilised and semi-stabilised ylids in Wittig olefination leads to the synthesis of cyclopropyl amino acids, showing the synthetic versatility of these compounds (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996).

Synthesis of Thiophene Derivatives

  • Nitrothiophene Carboxamides : The synthesis and evaluation of nitrothiophene-5-carboxamides bearing various side chains highlight the potential of thiophene derivatives in medicinal chemistry, including their evaluation as radiosensitizers and cytotoxins (Threadgill et al., 1991).

Mechanistic Insights into Cyclocondensation Reactions

  • Cyclocondensation Reaction Mechanisms : Research on the cyclocondensation reactions of aminothiophenols with electrophiles in aqueous medium provides valuable mechanistic insights, which could be relevant for understanding the reactivity of complex molecules like N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide (Dhameliya et al., 2017).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the mechanism of action for “N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide” is not provided in the available resources .

Safety and Hazards

Information regarding the safety and hazards associated with “N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide” is not provided in the available resources .

Future Directions

The future directions for research on this compound are not specified in the available resources .

properties

IUPAC Name

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-5-formyl-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S2/c1-9-6-12(20-13(9)7-16)14(17)15(10-2-3-10)11-4-5-21(18,19)8-11/h6-7,10-11H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYKUSBJBUCCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N(C2CC2)C3CCS(=O)(=O)C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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